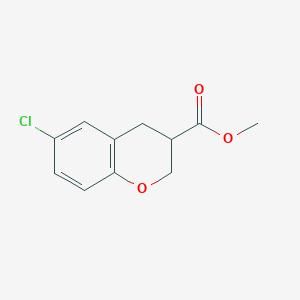

6-Chloro-chroman-3-carboxylic acid methyl ester

説明

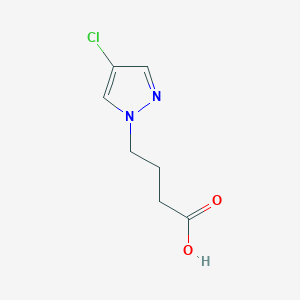

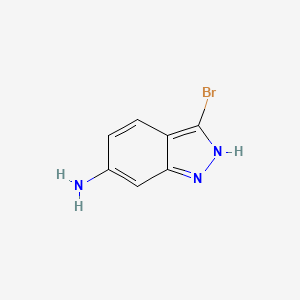

The compound "6-Chloro-chroman-3-carboxylic acid methyl ester" is a chemical derivative of chroman, which is a heterocyclic compound consisting of a benzene ring fused to a tetrahydrofuran ring. The presence of a chloro substituent and a carboxylic acid methyl ester group indicates that this compound could be of interest in various chemical synthesis and pharmaceutical research due to its potential biological activity.

Synthesis Analysis

The synthesis of related compounds has been explored in the provided papers. For instance, the synthesis of esters containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one has been described, where carboxylic acids were cyclized and then esterified with alcohols such as methanol . Although not directly related to "6-Chloro-chroman-3-carboxylic acid methyl ester," these methods could potentially be adapted for its synthesis by incorporating the appropriate chloro and methoxy functional groups at the corresponding positions on the chroman backbone.

Molecular Structure Analysis

The molecular structure of a closely related compound, "6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid," has been determined using NMR spectroscopy and X-ray crystallography . This provides a basis for understanding the structural aspects of halogenated chroman derivatives, which could be extrapolated to "6-Chloro-chroman-3-carboxylic acid methyl ester," suggesting that it may exhibit similar crystallographic properties and molecular geometry.

Chemical Reactions Analysis

The reactivity of similar compounds has been investigated, such as the reactions of thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides , and the synthesis of various esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids . These studies provide insights into the reactivity of carboxylic acid esters and the influence of substituents on their chemical behavior. "6-Chloro-chroman-3-carboxylic acid methyl ester" may undergo similar reactions, such as hydrolysis to the corresponding carboxylic acid, or it could participate in further esterification and substitution reactions due to the presence of the chloro group.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "6-Chloro-chroman-3-carboxylic acid methyl ester" are not detailed in the provided papers, the properties of structurally related compounds can offer some predictions. For example, the paper on "6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid" provides crystallographic data and calculated density , which could be used to infer the likely solid-state properties of "6-Chloro-chroman-3-carboxylic acid methyl ester." Additionally, the solubility, melting point, and reactivity could be influenced by the presence of the ester and chloro groups, as seen in the synthesis and reactivity studies of similar compounds .

科学的研究の応用

Synthesis and Structural Studies

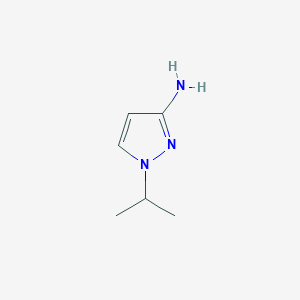

Research on compounds closely related to 6-Chloro-chroman-3-carboxylic acid methyl ester has focused on their synthesis, structural, and conformational analysis. For instance, studies on pyrazole derivatives have highlighted their synthesis and characterization using NMR, IR spectroscopy, and X-ray diffraction, alongside comparisons with density-functional-theory (DFT) calculations to understand their molecular structure and stability (Li-qun Shen et al., 2012). Similarly, research on chromane derivatives has detailed their synthesis and confirmed their structures through spectral analysis, X-ray analysis, and DFT conformational analysis (M. Ciolkowski et al., 2009).

Kinetic Resolution and Lipid-modifying Activity

Another application involves the lipase-catalyzed kinetic resolution of methyl esters of analogues of clofibrate, a lipid-modifying agent, showing moderate enantioselectivities and enantiomeric excesses. This process allows for the separation of enantiomerically pure compounds, which are crucial for the development of pharmaceuticals (S. Ferorelli et al., 2001).

Anti-cancer Activity

Complexes based on derivatives closely related to 6-Chloro-chroman-3-carboxylic acid methyl ester have been synthesized and evaluated for their in vitro cytotoxicities against various cell lines, demonstrating potential anti-cancer activities. Such studies contribute to the development of novel therapeutic agents (Yanhui Qiao et al., 2021).

Safety And Hazards

特性

IUPAC Name |

methyl 6-chloro-3,4-dihydro-2H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-14-11(13)8-4-7-5-9(12)2-3-10(7)15-6-8/h2-3,5,8H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAAUUYJRNLHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C=CC(=C2)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50606495 | |

| Record name | Methyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-chroman-3-carboxylic acid methyl ester | |

CAS RN |

68281-66-3 | |

| Record name | Methyl 6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B1287512.png)